Indigosol brown IBR

Description

Propriétés

IUPAC Name |

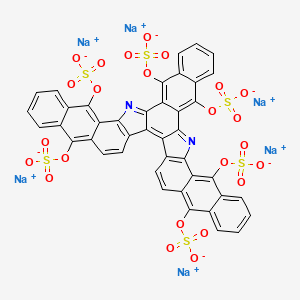

hexasodium;(7,14,27,33,40-pentasulfonatooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29,31(44),32,34,36,38,40,42-docosaen-20-yl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H22N2O24S6.6Na/c45-69(46,47)63-37-17-7-1-3-9-19(17)39(65-71(51,52)53)29-25(37)15-13-23-27-28-24-14-16-26-30(40(66-72(54,55)56)20-10-4-2-8-18(20)38(26)64-70(48,49)50)34(24)44-36(28)32-31(35(27)43-33(23)29)41(67-73(57,58)59)21-11-5-6-12-22(21)42(32)68-74(60,61)62;;;;;;/h1-16H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHAWSVNAQKAAP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])N=C5C4=C6C7=C(C8=C(C9=CC=CC=C9C(=C8C=C7)OS(=O)(=O)[O-])OS(=O)(=O)[O-])N=C6C1=C(C2=CC=CC=C2C(=C15)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H16N2Na6O24S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901340450 | |

| Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexol, 5,10,15,17,22,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1262.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23725-15-7 | |

| Record name | C.I. 70801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023725157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexol, 5,10,15,17,22,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexol, 5,10,15,17,22,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexasodium naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexyl hexasulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. 70801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL2LMN9MDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Indigosol Brown IBR (CAS: 23725-15-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indigosol Brown IBR, identified by CAS number 23725-15-7, is a solubilized vat dye belonging to the anthraquinone (B42736) class of colorants. Also known as Solubilised Vat Brown 1 and C.I. 70801, this compound is the sodium salt of the sulfuric acid ester of the leuco form of Vat Brown 1. Its primary application lies in the dyeing of cellulosic fibers such as cotton and viscose, where it is valued for its good fastness properties. While its principal use is in the textile industry, the inherent chemical structure—an anthraquinone derivative—and the emerging field of dye biocompatibility and bioactivity warrant a closer examination by researchers in the life sciences and drug development. This guide provides a comprehensive overview of the known technical data for this compound, including its physicochemical properties, synthesis, and application protocols. It also explores the toxicological profile and potential biological activities of related indigo (B80030) and anthraquinone dyes, offering a perspective for its evaluation in biomedical research.

Chemical and Physical Properties

Quantitative data for this compound is scarce in publicly available literature. The information presented below has been compiled from various sources, including data for its parent compound, Vat Brown 1 (CAS: 2475-33-4), which provides an approximation of its core chemical characteristics. A notable discrepancy exists in the reported molecular formula and weight for the solubilized form, which is highlighted in the table.

Table 1: Physicochemical Properties of this compound and Vat Brown 1

| Property | This compound (CAS: 23725-15-7) | Vat Brown 1 (CAS: 2475-33-4) | Source(s) |

| Synonyms | Solubilised Vat Brown 1, C.I. 70801, Anthrasol Brown IBR | C.I. 70800, Vat Brown BR | [1] |

| Molecular Formula | C₄₂H₁₆N₂Na₆O₂₄S₆ or C₄₂H₁₈N₂O₆ | C₄₂H₁₈N₂O₆ | [1][2] |

| Molecular Weight | 1262.90 g/mol or 646.60 g/mol | 646.60 g/mol | [1][2] |

| Appearance | Dark olive powder | Dark brown powder | [1][3] |

| Solubility | Soluble in water, 10 mM in DMSO | Insoluble in water and cold xylene; slightly soluble in hot tetralin and hot xylene. | [1][3][4] |

| Boiling Point | Not available | ~675.58 °C (estimated) | [4] |

| Melting Point | Not available | Not available | - |

| pKa | Not available | ~11.33 (estimated) | [4] |

Note on Molecular Formula Discrepancy: The molecular formula C₄₂H₁₆N₂Na₆O₂₄S₆ and weight of 1262.90 g/mol correspond to the hexasodium salt of the hexasulfated leuco form of Vat Brown 1, which is consistent with the nature of Indigosol dyes. The formula C₄₂H₁₈N₂O₆ and weight of 646.60 g/mol are for the parent, non-solubilized Vat Brown 1.

Table 2: Spectroscopic Data for Vat Brown 1

| Spectroscopy | Data | Source(s) |

| UV-Vis | The absorption spectrum of an aqueous solution of C.I. Vat Brown 1 shows a broad absorption band in the visible region, which diminishes upon electrochemical degradation. | [5] |

| Mass Spectrometry | The mass spectrum of C.I. Vat Brown 1 has been reported prior to and after electrochemical degradation, showing the fragmentation of the parent molecule. | [6] |

| Infrared (IR) | Data not available for this compound or Vat Brown 1. Representative spectra for indigo show characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H bending. | [7] |

| NMR | Data not available. | - |

Synthesis and Manufacturing

Synthesis of Vat Brown 1 (Parent Compound)

The synthesis of Vat Brown 1 is a multi-step process. A general outline involves the condensation of 1,4-diaminoanthraquinone (B121737) with 1-bromoanthracene-9,10-dione (in a 1:2 molar ratio). The resulting product is then heated in pyridine (B92270) with aluminum chloride to induce cyclization and form the final vat dye.

Manufacturing of this compound

This compound is produced from its parent vat dye, Vat Brown 1. The general procedure for creating Indigosol dyes involves the reduction of the insoluble vat dye to its soluble leuco form, followed by stabilization through esterification with sulfuric acid.

A representative manufacturing process is described as follows:

-

The leuco form of C.I. Vat Brown 1 is treated with chlorosulfonic acid or sulfur trioxide in the presence of pyridine.[1]

-

A metal, such as copper, iron, or zinc, acts as a catalyst in this reaction.[1]

-

The resulting sulfuric acid ester is then neutralized with an alkali (e.g., sodium hydroxide) to form the stable, water-soluble sodium salt, this compound.[1]

-

The final product is isolated by salting out, filtering to remove insoluble impurities, and removal of pyridine.[1]

Caption: General synthesis workflow for Indigosol dyes.

Experimental Protocols

General Protocol for Dyeing Cotton with this compound

This protocol is a generalized procedure for the application of Indigosol dyes to cellulosic fabrics.

Materials:

-

This compound

-

Cotton fabric

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Sodium carbonate (optional, for neutralization)

-

Non-ionic soap

-

Beakers, stirring rods, heating plate, and water bath

Procedure:

-

Dye Bath Preparation: Dissolve the required amount of this compound powder in deionized water. The concentration will depend on the desired shade. Gently warm the solution to ensure complete dissolution.

-

Fabric Immersion: Immerse the cotton fabric in the dye bath. Ensure the fabric is fully wetted and agitated gently for even dye uptake. The dyeing is typically carried out at a temperature of 25-70°C for 30-60 minutes.

-

Development (Oxidation): After dyeing, the fabric is treated in a developing bath to convert the soluble leuco ester back to the insoluble parent vat dye within the fibers.

-

Prepare a developing bath containing sodium nitrite and sulfuric acid in water. The concentrations will vary depending on the specific Indigosol dye and desired outcome.

-

Pass the dyed fabric through this acidic oxidizing bath. The color will develop rapidly.

-

-

Rinsing and Neutralization: Rinse the developed fabric thoroughly with cold water to remove excess chemicals. A subsequent neutralization step with a dilute sodium carbonate solution may be employed.

-

Soaping: To improve fastness and achieve the final shade, the fabric is washed in a hot solution of a non-ionic soap.

-

Final Rinsing and Drying: Rinse the fabric again with hot and then cold water, and finally dry.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. China The most cost-effective Vat Brown BR For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]

- 4. Vat Brown Br [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vat Brown BR COLL-Vat Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

Indigosol Brown IBR physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Indigosol Brown IBR (C.I. 70801). Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key properties, intended to serve as a foundational methodology for researchers.

Core Physical and Chemical Properties

This compound, also known as Solubilised Vat Brown 1, is a water-soluble dye belonging to the class of solubilized vat dyes.[1] These dyes are the sodium salts of sulfuric acid esters of the leuco form of the parent vat dyes. The parent vat dye is regenerated during the dyeing process through acid oxidation.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that experimental values for many standard physical properties are not readily found in scientific literature. The provided protocols in the subsequent sections outline methods to determine these values.

| Property | Value | Source |

| IUPAC Name | Hexasodium naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexyl hexasulphate | PubChem |

| Synonyms | C.I. 70801, Solubilised Vat Brown 1, Anthrasol Brown IBR | [1][3] |

| CAS Number | 23725-15-7 | |

| Molecular Formula | C₄₂H₁₆N₂Na₆O₂₄S₆ | |

| Molecular Weight | 1262.90 g/mol | |

| Appearance | Powder | [1] |

| Solubility | Water Soluble | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

Synthesis and Application Chemistry

Indigosol dyes are synthesized from their parent vat dyes. The general process involves the reduction of the insoluble vat dye to its soluble leuco form, followed by esterification with sulfuric acid derivatives, and finally conversion to the stable sodium salt.

The application of this compound on cellulosic fibers involves dyeing with the soluble form, which has an affinity for the fibers.[4] Subsequently, the parent insoluble vat dye is regenerated within the fiber through an acid-catalyzed oxidation process, typically using nitrous acid.[2] This results in excellent fastness properties.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the physicochemical properties of this compound. These are generalized protocols adaptable for this specific dye.

Determination of Aqueous Solubility

This protocol employs a gravimetric method to determine the solubility of the dye in water at a specified temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is carefully filtered to remove all undissolved dye particles. A syringe filter (e.g., 0.45 µm) can be used for this purpose.

-

Solvent Evaporation: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent (water) is then evaporated at a controlled temperature until a constant weight of the dried dye is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved dye per volume of the solvent (e.g., in g/L or mg/mL).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of the dye by measuring its mass change as a function of temperature.[5]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA pan (e.g., alumina (B75360) or platinum).[5]

-

Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a non-oxidative atmosphere.[5][6]

-

Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant, linear heating rate (e.g., 10 or 20 °C/min).[5][6]

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG).

UV-Visible Spectroscopic Analysis

This protocol is used to determine the wavelength of maximum absorbance (λmax) of the dye in a given solvent, which is a characteristic property and useful for quantitative analysis.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound of a known concentration is prepared by accurately weighing the dye and dissolving it in a precise volume of a suitable solvent (e.g., deionized water).

-

Instrument Calibration (Blank): A cuvette is filled with the pure solvent.[7] This "blank" is used to calibrate the spectrophotometer, setting the baseline absorbance to zero across the desired wavelength range.[7][8]

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the dye solution.[7]

-

Spectrum Acquisition: The absorbance of the dye solution is measured over a specific range of the UV-Visible spectrum (e.g., 200-800 nm).[7][8]

-

Data Analysis: The resulting absorption spectrum (absorbance vs. wavelength) is plotted. The wavelength at which the highest absorbance occurs is identified as λmax.[7]

References

- 1. ursinus.edu [ursinus.edu]

- 2. rangudhyog.com [rangudhyog.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. admin.umt.edu.pk [admin.umt.edu.pk]

- 5. benchchem.com [benchchem.com]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Indigosol Brown IBR: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigosol Brown IBR, also known as C.I. Solubilised Vat Brown 1, is a member of the indigosol class of dyes. These dyes are the solubilized leuco esters of vat dyes, which are themselves renowned for their excellent fastness properties on cellulosic fibers. The solubilization is a key chemical modification that allows for easier application in aqueous media compared to their insoluble parent vat dyes. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process. While specific quantitative solubility data for this compound is not widely published, this guide offers the foundational knowledge and methodologies required for its empirical determination.

Solubility Profile of this compound

Indigosol dyes are, by design, water-soluble.[1][2] This is their primary advantage over the parent vat dyes, which are insoluble in water.[3] The solubility of this compound in water is generally described as good.[4] However, the stability of these aqueous solutions can be affected by factors such as light, moisture, and acidic conditions, which can lead to premature oxidation and decomposition of the dye.[2]

Factors Influencing Solubility

The solubility of Indigosol dyes is intrinsically linked to their chemical state. They are applied in their soluble leuco ester form and are then converted back to the insoluble parent vat dye on the fiber through oxidation in an acidic medium.[2] Therefore, pH and the presence of oxidizing or reducing agents are critical factors influencing their solubility and stability in solution. For some less soluble Indigosol dyes, dissolving aids may be necessary to achieve a stable solution.[6]

Quantitative Solubility Data

Due to the limited availability of public data, the following table provides a template for recording the experimentally determined solubility of this compound. The values presented are illustrative placeholders and should be replaced with empirical data.

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination | Notes |

| Water | 25 | Spectrophotometry | Stable for a limited time, protect from light. | |

| Ethanol | 25 | Spectrophotometry | ||

| Methanol | 25 | Spectrophotometry | ||

| Acetone | 25 | Spectrophotometry | ||

| DMSO | 25 | Spectrophotometry |

Experimental Protocol for Solubility Determination

The following protocol is adapted from methodologies used for determining the solubility of vat dyes and can be applied to this compound. The principle involves preparing saturated solutions, followed by quantitative analysis of the dissolved dye concentration, for which UV-Visible spectrophotometry is a suitable technique.

Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, DMSO)

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes

-

Analytical balance

-

UV-Visible Spectrophotometer and cuvettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the molar extinction coefficient (ε) from the slope of the curve according to the Beer-Lambert law.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume of each solvent in separate flasks.

-

Place the flasks in a temperature-controlled shaker or water bath and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the solutions to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the supersaturated solutions to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted saturated solution and the equation of the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Determining this compound Solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative data remains elusive in public literature, the qualitative nature of its solubility is well-established, particularly its solubility in water. The detailed experimental protocol and workflow diagram presented herein offer a robust framework for researchers and scientists to empirically determine the solubility of this compound in various solvents of interest. Such data is crucial for the effective formulation and application of this dye in diverse research and development contexts.

References

An In-depth Technical Guide to the Mechanism of Action of Indigosol Brown IBR as a Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigosol Brown IBR, identified as Colour Index (C.I.) Solubilised Vat Brown 1, is a water-soluble precursor of the insoluble anthraquinone (B42736) dye, C.I. Vat Brown 1. This guide delineates the mechanism of action of this compound as a textile dye, focusing on its application to cellulosic and protein fibers. The process involves the hydrolytic cleavage of the solubilizing sulfuric acid ester groups to regenerate the transient leuco-vat dye, followed by an oxidative fixation step that precipitates the parent water-insoluble pigment within the fiber matrix. This two-step development process is fundamental to achieving the dye's characteristic high fastness properties. This document provides a comprehensive overview of the chemical transformations, quantitative performance data, detailed experimental protocols, and visual representations of the dyeing pathways and workflows.

Introduction

Indigosol dyes, a class of solubilized vat dyes, were developed to overcome the application challenges associated with the inherent insolubility of vat dyes. By converting the parent vat dye into a stable, water-soluble leuco-sulfuric acid ester, the dyeing process is simplified, allowing for more uniform application. This compound (C.I. 70801) is a prominent member of this class, derived from the anthraquinone-based C.I. Vat Brown 1 (C.I. 70800). Its application spans a range of natural fibers, including cotton, wool, and silk, where it is valued for its good fastness properties.[1][2]

The mechanism of action of this compound is a fascinating interplay of hydrolysis and oxidation, which transforms the soluble dye into a permanently fixed pigment within the fiber. Understanding this mechanism at a molecular level is crucial for optimizing dyeing processes, developing new dye variants, and ensuring high-quality textile coloration.

Chemical Structure and Properties

This compound (C.I. Solubilised Vat Brown 1) is the sodium salt of the leuco-sulfuric acid ester of C.I. Vat Brown 1.

-

C.I. Name: Solubilised Vat Brown 1

-

C.I. Number: 70801

-

CAS Number: 23725-15-7

The parent dye, C.I. Vat Brown 1 , is an anthraquinone derivative.

-

C.I. Name: Vat Brown 1

-

C.I. Number: 70800

-

CAS Number: 2475-33-4

-

Molecular Structure Class: Anthraquinone[3]

The solubilized form, this compound, is prepared by the reduction of the parent vat dye to its leuco form, followed by esterification with a sulfonating agent, typically in the presence of a base like pyridine.[2]

Mechanism of Action as a Dye

The dyeing process with this compound can be conceptually divided into three key stages:

-

Application: The water-soluble Indigosol dye is applied to the textile substrate from an aqueous solution.

-

Development (Hydrolysis and Oxidation): The applied dye is converted into the insoluble parent vat dye within the fiber. This is the critical step that defines the dye's mechanism of action.

-

After-treatment: The dyed material is washed to remove any unfixed dye and residual chemicals.

Development Stage: A Two-Step Process

The "development" or "fixation" of this compound is not a single reaction but a sequence of chemical transformations:

Step 1: Hydrolysis

The first step in the development process is the hydrolysis of the sulfuric acid ester linkages. This is typically achieved under acidic conditions. The acid catalyzes the cleavage of the ester bonds, releasing the sulfuric acid and regenerating the soluble, but unstable, leuco form of the parent vat dye.

Step 2: Oxidation

The regenerated leuco-vat dye has a high affinity for the textile fibers. Once it has penetrated the fiber structure, it is oxidized to the original, water-insoluble anthraquinone pigment. This oxidation can be carried out by various oxidizing agents, with a mixture of sodium nitrite (B80452) and a dilute acid (like sulfuric or hydrochloric acid) being a common choice.[6] Light, particularly UV radiation, can also promote the oxidation process.[7]

The insoluble pigment becomes physically entrapped within the amorphous regions of the polymer chains of the fiber, leading to excellent wash and light fastness.

The overall chemical transformation is depicted in the signaling pathway diagram below.

Quantitative Data

The performance of a dye is quantitatively assessed by its fastness properties. The following table summarizes the color fastness data for C.I. Solubilised Vat Brown 1.

| Fastness Test | Standard | Fading | Staining |

| Light Fastness | ISO | 7 | - |

| Washing | ISO | 5 | 5 |

| Ironing | ISO | 4-5 | - |

| Chlorine Bleach | AATCC | 5 | - |

| Mercerized | - | 4-5 | - |

| Oxygen Bleach | - | 4-5 | - |

| Soaping | - | 5 | 5 |

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

The following are representative experimental protocols for the application of this compound to different textile fibers. These are intended as a guide and may require optimization based on specific substrate and equipment.

Dyeing of Cotton (Cellulosic Fiber)

This protocol describes a typical exhaust dyeing process for cotton yarn or fabric.

Materials:

-

This compound

-

Scoured and bleached cotton material

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Non-ionic detergent

-

Laboratory dyeing apparatus

Procedure:

-

Dye Bath Preparation:

-

Prepare a dye bath with a liquor-to-goods ratio of 20:1.

-

Dissolve the required amount of this compound (e.g., 1-3% on weight of fabric) in warm water.

-

-

Dyeing:

-

Introduce the wetted cotton material into the dye bath at room temperature.

-

Gradually raise the temperature to 60-70°C over 20-30 minutes.

-

Continue dyeing at this temperature for 30-60 minutes with occasional stirring.

-

-

Rinsing:

-

Remove the material from the dye bath and rinse thoroughly with cold water.

-

-

Development:

-

Prepare a developing bath containing:

-

Sodium Nitrite: 5-10 g/L

-

Sulfuric Acid (98%): 5-10 mL/L (added carefully with dilution)

-

-

Immerse the rinsed material in the developing bath at room temperature for 15-30 minutes. The characteristic brown color will develop during this stage.

-

-

After-treatment:

-

Rinse the developed material thoroughly, first with cold water and then with hot water.

-

Soap the material with a solution of 2 g/L non-ionic detergent at the boil for 15-20 minutes.

-

Rinse again with hot and cold water.

-

Dry the dyed material.

-

Dyeing of Wool and Silk (Protein Fibers)

Dyeing protein fibers with Indigosol dyes requires careful control of pH to avoid fiber damage. The development process is often carried out under milder acidic conditions.

Materials:

-

This compound

-

Scoured wool or silk material

-

Formic Acid or Acetic Acid

-

Sodium Nitrite

-

Non-ionic detergent

Procedure:

-

Dye Bath Preparation:

-

Prepare a dye bath with a liquor-to-goods ratio of 30:1.

-

Dissolve this compound (e.g., 1-3% on weight of fiber) in warm water.

-

Adjust the pH of the dye bath to 5.5-6.5 with formic acid or acetic acid.

-

-

Dyeing:

-

Introduce the wetted wool or silk into the dye bath at 40°C.

-

Gradually raise the temperature to 80-90°C over 30 minutes.

-

Maintain this temperature for 45-60 minutes.

-

-

Rinsing:

-

Allow the dye bath to cool gradually before removing the material.

-

Rinse thoroughly with lukewarm water.

-

-

Development:

-

Prepare a developing bath containing:

-

Sodium Nitrite: 3-5 g/L

-

Formic Acid (85%): 3-5 mL/L

-

-

Treat the rinsed material in this bath at room temperature for 20-30 minutes.

-

-

After-treatment:

-

Rinse thoroughly with lukewarm water.

-

Wash with a neutral detergent at 40-50°C for 15 minutes.

-

Rinse and dry at a moderate temperature.

-

Conclusion

This compound provides a practical and effective method for achieving high-quality brown shades on a variety of natural fibers. Its mechanism of action, centered on the in-situ formation of an insoluble anthraquinone pigment from a water-soluble precursor, is a classic example of sophisticated dye chemistry. The key to successful application lies in the precise control of the hydrolysis and oxidation steps, which ultimately dictates the final color yield and fastness properties. This technical guide provides the foundational knowledge for researchers and scientists to effectively utilize and further explore the potential of this compound in textile and other applications. Further research could focus on developing more environmentally benign oxidizing systems and exploring the spectroscopic properties of the dye and its intermediates in greater detail.

References

- 1. Vat Dyes (Solubilised / Indigosol) – Shan’s Dyes and Chemicals [shansdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Vat Brown BR COLL-Vat Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 5. VAT BROWN 1|CAS NO.2475-33-4 [chinainterdyes.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to Indigosol Brown IBR: History and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigosol Brown IBR, also known by its Colour Index name Solubilised Vat Brown 1 (C.I. 70801), is a prominent member of the Indigosol class of dyes. These dyes are the water-soluble sulfuric acid esters of the leuco form of vat dyes. The primary advantage of Indigosol dyes lies in their ease of application in dyeing and printing processes, as they circumvent the need for the conventional, strongly alkaline and reducing conditions required for the parent vat dyes. This guide provides a comprehensive overview of the history and synthesis of this compound, intended for a technical audience in research and development.

Historical Context

The development of Indigosol dyes in the early 20th century marked a significant advancement in dyeing technology. Building on the discovery of synthetic indigo (B80030) and the subsequent proliferation of vat dyes, chemists sought to improve their application methods. Vat dyes, while offering excellent fastness properties, are insoluble in water and require a complex and often harsh "vatting" process to be applied to textiles.

The breakthrough came in 1901 when René Bohn of BASF synthesized the first anthraquinone (B42736) vat dye, Indanthrene Blue RS.[1][2][3] This discovery paved the way for a wide range of highly stable vat dyes. Subsequently, the Scottish dye company Morton Sundour Fabrics developed the "Indigosol" process, which involved converting the insoluble vat dyes into stable, water-soluble derivatives. This innovation simplified the dyeing process, making these high-performance dyes more accessible and versatile.

This compound is the solubilized form of Vat Brown 1 (C.I. 70800), a complex anthraquinone derivative. The development and commercialization of Vat Brown 1, also known as Indanthrene Brown R, and its subsequent solubilized form, this compound, were part of the broader expansion of the vat and Indigosol dye ranges by major chemical companies in the mid-20th century.

Chemical Properties

A summary of the key chemical properties for this compound and its parent vat dye are presented in Table 1.

| Property | This compound (C.I. 70801) | Vat Brown 1 (C.I. 70800) |

| Synonyms | Solubilised Vat Brown 1, Anthrasol Brown IBR acid salt | Vat Navy Brown BR, Vat Brown 2R, Cibanon Brown BR |

| CAS Number | 23725-15-7 | 2475-33-4 |

| Molecular Formula | C₄₂H₁₆N₂Na₆O₂₄S₆ | C₄₂H₁₈N₂O₆ |

| Molecular Weight | 1262.90 g/mol | 646.60 g/mol |

| Appearance | Dark olive powder | Dark brown powder |

| Solubility | Soluble in water | Insoluble in water, slightly soluble in hot xylene |

Synthesis of this compound

The synthesis of this compound is a two-stage process. First, the parent vat dye, Vat Brown 1 (C.I. 70800), is synthesized. Subsequently, Vat Brown 1 is converted into its water-soluble Indigosol form.

Stage 1: Synthesis of Vat Brown 1 (C.I. 70800)

The synthesis of Vat Brown 1 is a multi-step process that involves the preparation of two key intermediates followed by their condensation and subsequent cyclization. A historical manufacturing process was detailed by Ciba in 1954.[4]

Experimental Protocol (General Description):

The synthesis of Vat Brown 1 can be broken down into the following key steps:

-

Preparation of 1,4-Diaminoanthraquinone: This intermediate is prepared from phthalic anhydride (B1165640) and p-chlorophenol, which are reacted in sulfuric acid to form quinizarin (B34044). The quinizarin is then aminated to yield 1,4-diaminoanthraquinone.[4]

-

Preparation of 1-Chloroanthraquinone (B52148): Anthraquinone is sulfonated using sulfuric acid in the presence of a mercuric sulfate (B86663) catalyst to produce 1-anthraquinonesulfonic acid. This is followed by chlorination to yield 1-chloroanthraquinone.[4]

-

Condensation: 1,4-Diaminoanthraquinone is condensed with two molar equivalents of 1-chloroanthraquinone in the presence of a copper catalyst to form the trianthrimide intermediate, 1,4-bis(1-anthraquinonylamino)anthraquinone.[4][5]

-

Carbazolation (Ring Closure): The trianthrimide is then heated in pyridine (B92270) with aluminum chloride to induce a ring-closing reaction, forming the carbazole (B46965) structure of Vat Brown 1.[4][5]

This seven-step process was reported to have an overall yield of approximately 19%.[4]

Stage 2: Synthesis of this compound (Solubilised Vat Brown 1, C.I. 70801)

The conversion of the insoluble Vat Brown 1 into the water-soluble this compound involves the formation of the sulfuric acid ester of its leuco form.

Experimental Protocol (General Description):

The general procedure for the synthesis of Indigosol dyes is as follows:

-

Reduction (Vatting): The parent vat dye, Vat Brown 1, is reduced to its soluble leuco form. This is typically achieved using a reducing agent such as sodium hydrosulfite in an alkaline medium. The leuco form of Vat Brown 1 is described as yellow-brown in alkaline conditions.[5]

-

Esterification: The leuco form of Vat Brown 1 is then treated with a sulfonating agent in the presence of a tertiary amine, such as pyridine, and a metal catalyst (e.g., copper, iron, or zinc).[6] Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, or methyl chlorosulfonate.[6] This reaction forms the disulfuric acid ester of the leuco dye.

-

Isolation: The reaction mixture is made alkaline, and any insoluble materials are filtered off. The pyridine is removed, and the final product, the sodium salt of the sulfuric acid ester (this compound), is isolated by salting out.[6]

Synthesis Workflow Diagram

References

- 1. Creation of the First Synthetic Vat Dye | Research Starters | EBSCO Research [ebsco.com]

- 2. researchgate.net [researchgate.net]

- 3. The history of VAT dyes 2 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 4. static.fibre2fashion.com [static.fibre2fashion.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. worlddyevariety.com [worlddyevariety.com]

Technical Guide on the Safety and Handling of Indigosol Brown IBR and Related Solubilized Vat Dyes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Safety Data Sheet (SDS) for Indigosol Brown IBR (CAS No. 23725-15-7) is not publicly available. The following information is synthesized from data on closely related compounds, such as Vat Brown 1 (CAS No. 2475-33-4), and general safety guidelines for textile dyes, particularly those of the anthraquinone (B42736) class. It is imperative to consult the supplier-specific SDS for any chemical before use.

Introduction

This compound is a solubilized vat dye used in the textile industry.[1][2] Like other dyes in this class, it is an organic compound that requires specific handling procedures to ensure laboratory safety. This guide provides a summary of the known safety data, handling protocols, and general toxicological considerations for this compound and similar vat brown dyes. Due to the limited specific toxicological data on this compound, a cautious approach, treating it as a potentially hazardous substance, is recommended.

Physicochemical and Toxicological Data

Table 1: Physicochemical and Toxicological Properties of Vat Brown 1 (CAS No. 2475-33-4)

| Property | Value | Reference |

| Chemical Formula | C42H18N2O6 | [3] |

| Molecular Weight | 646.6 g/mol | [3] |

| Appearance | Brown Powder | [3] |

| Odor | Odorless | [3] |

| Chemical Stability | Stable under normal temperatures and pressures. | [3] |

| LD50/LC50 | Not available. | [3] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | [3] |

| Mutagenicity | Mutagenicity data reported. | [3] |

Note: This data is for Vat Brown 1 and should be used as a surrogate with caution.

Hazard Identification and Safety Precautions

The primary hazards associated with handling powdered dyes like this compound are inhalation of dust and direct contact with skin and eyes.[4][5] Some anthraquinone dyes have been shown to have mutagenic, allergenic, and carcinogenic properties.

Table 2: Hazard Identification and Recommended Precautions

| Hazard | Description | Precautionary Measures |

| Inhalation | May cause irritation of the respiratory tract.[3][6] Inhaling dusts can lead to respiratory reactions.[4] | Work in a well-ventilated area or use a chemical fume hood.[3] Wear an approved dust mask or respirator.[4][7] |

| Skin Contact | Prolonged or repeated contact may cause skin irritation in sensitive individuals.[3][6] May cause an allergic skin reaction. | Wear protective gloves (e.g., PVC or nitrile rubber) and a lab coat.[8][9] |

| Eye Contact | Dust may cause irritation and inflammation.[3][6] | Wear chemical safety goggles with side shields.[8][9] |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3][6] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Chronic Effects | Possible risks of irreversible effects.[3] The data are generally insufficient to judge the toxicity of most anthraquinone dyes.[10] | Minimize exposure and follow all safety protocols. |

Experimental Protocols: Safe Handling and Storage

Adherence to standard operating procedures is critical when working with textile dyes.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates the recommended PPE.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. cncolorchem.com [cncolorchem.com]

- 4. Dyeing to have a go... or worried about safety? [georgeweil.com]

- 5. Safety guidelines | Wild Colours natural dyes [wildcolours.co.uk]

- 6. emperordye.com [emperordye.com]

- 7. Safety Information [dharmatrading.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. prochemicalanddye.com [prochemicalanddye.com]

- 10. Anthraquinone Dye Toxicological Profiles. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

Indigosol Brown IBR: A Technical Overview of a Fluorescent Textile Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigosol Brown IBR, also known as C.I. Solubilised Vat Brown 1 and identified by the CAS number 23725-15-7, is a synthetic dye belonging to the Indigosol class of solubilized vat dyes.[1] These dyes are notable for their application in the textile industry, particularly for dyeing cellulosic fibers like cotton, viscose, and linen, where they impart shades with high fastness properties. While primarily used in textiles, its classification as a fluorescent dye suggests potential applications in other scientific domains, including as a fluorescent probe or marker in biological and chemical research. This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its spectral properties and the methodologies for their characterization.

Chemical and Physical Properties

This compound is the solubilized leuco form of Vat Brown 1.[1] The vatting process, a reduction in an alkaline medium, converts the water-insoluble vat dye into a water-soluble form that can be readily applied to fibers. Subsequent oxidation then regenerates the original insoluble pigment within the fiber, leading to excellent color fastness. The molecular structure of the parent vat dye is based on an anthraquinone (B42736) core.

| Property | Value |

| Chemical Name | C.I. Solubilised Vat Brown 1 |

| CAS Number | 23725-15-7 |

| C.I. Number | 70801 |

| Molecular Formula | C₄₂H₁₈N₂O₆ (for the parent vat dye) |

| Appearance | Dark olive powder |

| Solubility | Soluble in water |

Excitation and Emission Spectra

Despite extensive searches of scientific literature, technical datasheets, and spectral databases, specific quantitative data for the excitation and emission maxima of this compound could not be located. This lack of publicly available data is not uncommon for textile dyes that have not been widely adopted for fluorescence-based research applications.

However, based on the general properties of Indigosol dyes and their parent compounds, some inferences can be made. The parent compound, indigo (B80030), exhibits fluorescence. Studies on indigo have reported various excitation and emission peaks depending on the solvent and concentration. For instance, in N,N-dimethylformamide (DMF), indigo has shown three characteristic absorption peaks at 281 nm, 323 nm, and 397 nm, with a fluorescence emission peak at 485 nm.[2] It is important to note that these values are for the parent indigo molecule and not for this compound, which has a more complex anthraquinone-based structure. The actual excitation and emission spectra of this compound would need to be determined experimentally.

Experimental Protocols for Spectral Characterization

For researchers wishing to determine the excitation and emission spectra of this compound, the following general experimental protocol for fluorescence spectroscopy can be adapted.

Objective:

To determine the optimal excitation and emission wavelengths of this compound in a specified solvent.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., water, ethanol, DMF)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a stable and measurable fluorescence signal without being overly concentrated, which can lead to inner filter effects. A starting concentration in the range of 1-10 µg/mL is often suitable.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to a wavelength longer than the expected absorption maximum. A starting point could be estimated from the color of the dye (e.g., for a brown dye, the emission might be in the green to red region of the spectrum).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-600 nm) and record the fluorescence intensity at the set emission wavelength.

-

The wavelength that produces the highest fluorescence intensity is the optimal excitation wavelength (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined optimal excitation wavelength (λex).

-

Scan the emission monochromator over a range of wavelengths starting from just above the excitation wavelength to the near-infrared region (e.g., λex + 20 nm to 800 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the optimal emission wavelength (λem).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.

-

Identify and report the peak wavelengths for excitation and emission.

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of excitation and emission spectra.

Signaling Pathways and Applications

Currently, there is no published research that describes the use of this compound in specific signaling pathways or advanced drug development applications. Its primary documented use is in the textile industry. However, the identification of its fluorescent properties opens the door to potential future applications in cellular imaging, flow cytometry, or as a tag for biomolecules, provided its spectral characteristics, quantum yield, and photostability are favorable and it exhibits low cytotoxicity.

Conclusion

References

An In-depth Technical Guide on the Photophysical Characterization of Indigosol Brown IBR

For Researchers, Scientists, and Drug Development Professionals

Introduction to Indigosol Brown IBR

This compound is a member of the Indigosol family of dyes, which are water-soluble precursors of vat dyes. These dyes are valued in the textile industry for their excellent fastness properties. In their soluble "leuco" form, they are colorless or lightly colored. The characteristic color develops upon oxidation, which can be initiated by chemical oxidants or photochemical processes. This photochemical activation makes them interesting candidates for applications beyond textiles, including in photosensitization and potentially in drug delivery systems where localized activation is desired.

To explore these advanced applications, a thorough understanding of the photophysical properties of this compound is essential. The key parameters, quantum yield (Φ) and molar extinction coefficient (ε), dictate the efficiency with which the molecule absorbs and utilizes light energy.

Core Photophysical Parameters: A Theoretical Overview

Molar Extinction Coefficient (ε): This parameter is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule and is a key component of the Beer-Lambert law. A high molar extinction coefficient is crucial for applications requiring efficient light absorption, such as in photosensitizers or light-activated compounds.

Quantum Yield (Φ): The fluorescence quantum yield represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This parameter is critical for applications in fluorescence imaging and sensing. For a photosensitizer, a low fluorescence quantum yield might be desirable, indicating that the absorbed energy is being channeled into other pathways, such as intersystem crossing to a reactive triplet state.

Quantitative Data Summary

As previously noted, specific experimental data for this compound is not available. The following table serves as a template for researchers to populate with their own experimental findings. For illustrative purposes, hypothetical values based on typical ranges for similar organic dyes are included.

| Parameter | Symbol | Hypothetical Value Range | Units | Significance in Research |

| Molar Extinction Coefficient | ε | 10,000 - 50,000 | M⁻¹cm⁻¹ | Indicates the efficiency of light absorption at a specific wavelength. |

| Fluorescence Quantum Yield | Φf | 0.01 - 0.20 | Unitless | Represents the efficiency of light emission through fluorescence. |

| Absorption Maximum | λabs | 400 - 450 (in oxidized form) | nm | Wavelength of maximum light absorption. |

| Emission Maximum | λem | 480 - 550 (in oxidized form) | nm | Wavelength of maximum light emission. |

Note: These values are illustrative and should be experimentally determined for this compound.

Experimental Protocols

The following are detailed methodologies for the determination of the molar extinction coefficient and fluorescence quantum yield of this compound.

4.1. Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using UV-Visible spectrophotometry and the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the compound (M)

-

l is the path length of the cuvette (typically 1 cm)

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or an aqueous buffer, depending on solubility and experimental context) to prepare a stock solution of known concentration. The "leuco" form of the dye must first be converted to its colored, oxidized form. This can be achieved by exposing the solution to air or by using a mild chemical oxidant, followed by purification if necessary.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Spectrophotometric Measurement:

-

Use a calibrated UV-Visible spectrophotometer.

-

Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance of each solution at the determined λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) at λmax versus concentration (c).

-

Perform a linear regression analysis on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) if the path length (l) is 1 cm.

-

4.2. Determination of Fluorescence Quantum Yield (Φf)

The relative fluorescence quantum yield is the most common method and is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Selection of a Quantum Yield Standard: Choose a standard fluorophore that absorbs and emits in a similar spectral region to this compound. For the hypothetical values provided, a standard like Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) could be appropriate.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Spectroscopic Measurements:

-

Using a spectrofluorometer, record the absorption and emission spectra for all solutions.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Measure the integrated fluorescence intensity of each solution over its entire emission band.

-

-

Calculation of Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

The subscripts "sample" and "std" refer to the sample and the standard, respectively. If the same solvent is used for both, the refractive index term cancels out.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described above for the photophysical characterization of this compound.

Caption: Experimental workflow for determining the molar extinction coefficient and fluorescence quantum yield of this compound.

Conclusion

While specific photophysical data for this compound remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine its molar extinction coefficient and fluorescence quantum yield. The characterization of these parameters is a critical first step in unlocking the potential of this and other Indigosol dyes for novel applications in materials science and drug development. The provided workflow and data templates offer a clear path forward for these investigations.

Indigosol Brown IBR: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigosol Brown IBR, also known as Solubilised Vat Brown 1 and identified by the Colour Index number 70801, is a synthetic dye primarily utilized in the textile industry for its robust dyeing properties. Despite its industrial prevalence, its application within the scientific research sector remains largely unexplored and undocumented in peer-reviewed literature. However, its classification as a fluorescent dye and its relevance to histological analysis and histochemistry by chemical suppliers suggest a potential for novel applications in biological research.[1] This technical guide explores the hypothetical applications of this compound in research, providing theoretical experimental protocols and workflows for its use as a fluorescent stain for in vitro cell imaging and as a histological stain for tissue analysis.

Introduction

This compound belongs to the class of solubilized vat dyes. Vat dyes are complex aromatic compounds that are insoluble in water in their pigment form. To be applied, they must be converted to a water-soluble "leuco" form through a reduction process, typically in an alkaline solution. This soluble form has an affinity for fibers and, once absorbed, is oxidized back to its insoluble, colored form. Indigosol dyes are a specific type of solubilized vat dye where the leuco form is stabilized as a sulfuric acid ester, making them more readily soluble in water.

While the primary application of this compound is in textile dyeing, its chemical properties and classification as a fluorescent dye open up avenues for its potential use in biological research, particularly in cellular and tissue staining. This guide will provide a theoretical framework for investigating these potential applications.

Chemical and Physical Properties

The available quantitative data for this compound is summarized below. It is important to note that detailed photophysical properties, such as excitation and emission spectra, quantum yield, and molar absorptivity in biological buffers, would need to be experimentally determined prior to its use in fluorescence-based assays.

| Property | Value | Source |

| Synonyms | C.I. 70801, Solubilised Vat Brown 1 | MedChemExpress |

| CAS Number | 23725-15-7 | MedChemExpress |

| Molecular Formula | C₄₂H₁₆N₂Na₆O₂₄S₆ | MedChemExpress |

| Molecular Weight | 1262.90 g/mol | MedChemExpress |

Potential Research Applications

Based on its classification as a fluorescent dye and its relevance to histology, two primary areas of potential application are proposed:

-

Fluorescent Staining of Cellular Components: As a fluorescent molecule, this compound could potentially be used to stain specific subcellular structures in fixed or live cells. Its large, planar aromatic structure might facilitate intercalation into DNA or binding to specific protein pockets, though this would require empirical validation.

-

Histological Counterstain: In histology, brown stains are often used to provide contrast to other stains. This compound could potentially be developed as a novel counterstain for various tissues, highlighting specific components.

Hypothetical Experimental Protocols

The following are detailed, hypothetical protocols for the potential research applications of this compound. These protocols are theoretical and would require significant optimization and validation.

Protocol for Fluorescent Staining of Cultured Cells

This protocol outlines a hypothetical workflow for evaluating this compound as a fluorescent stain for cultured mammalian cells.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Mounting medium with DAPI

-

Glass coverslips and microscope slides

-

Cultured mammalian cells (e.g., HeLa, A549)

Procedure:

-

Cell Culture: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Staining:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in water or DMSO).

-

Dilute the stock solution in PBS to a range of working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).

-

Incubate the permeabilized cells with the this compound working solutions for 30-60 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the stained cells using a fluorescence microscope. The excitation and emission wavelengths for this compound would need to be determined experimentally, but a broad-spectrum light source and a range of filter sets should be tested initially.

Figure 1: Hypothetical workflow for fluorescent staining of cultured cells with this compound.

Protocol for Histological Staining of Paraffin-Embedded Tissue Sections

This protocol provides a theoretical approach for using this compound as a histological stain.

Materials:

-

This compound

-

Deparaffinized and rehydrated tissue sections on slides

-

Sodium hydrosulfite

-

Sodium carbonate

-

Hydrogen peroxide or a similar oxidizing agent

-

Nuclear fast red or eosin (B541160) for counterstaining

-

Ethanol (B145695) series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Vatting (Reduction):

-

Prepare an alkaline reducing solution (e.g., 1 g/L this compound, 5 g/L sodium hydrosulfite, 2 g/L sodium carbonate in water). This solution should be freshly prepared.

-

Immerse the slides in the vatting solution for 10-20 minutes at room temperature.

-

-

Washing: Briefly rinse the slides in distilled water.

-

Oxidation: Immerse the slides in an oxidizing solution (e.g., 0.5% hydrogen peroxide in water) for 5 minutes to convert the soluble leuco dye back to its insoluble pigment form.

-

Washing: Wash the slides in running tap water for 5 minutes.

-

Counterstaining: Counterstain with a standard histological stain like nuclear fast red or eosin to visualize cell nuclei or cytoplasm, respectively.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.

-

Imaging: Examine the stained tissue sections under a bright-field microscope.

Figure 2: Theoretical workflow for histological staining with this compound.

Signaling Pathways and Logical Relationships

As there is no published research on the biological activity of this compound, any depiction of its interaction with signaling pathways would be purely speculative. However, a logical relationship for its proposed function as a fluorescent probe can be visualized. The interaction would depend on the dye's physicochemical properties allowing it to bind to a specific biological target.

Figure 3: Logical relationship for the function of this compound as a hypothetical fluorescent probe.

Conclusion and Future Directions

This compound is a dye with a long history in the textile industry but a nascent profile in scientific research. Its classification as a fluorescent dye suggests a potential that is yet to be tapped by the research community. The hypothetical protocols and workflows presented in this guide provide a starting point for researchers interested in exploring the utility of this compound in cell and tissue analysis.

Future work should focus on the systematic characterization of its photophysical properties, its cytotoxicity, and its binding specificity to various biomolecules. Such studies will be crucial in determining whether this compound can be repurposed from an industrial dye into a valuable tool for biological research.

References

Indigosol Brown IBR: A Technical Evaluation for Fluorescent Probe Applications

A comprehensive review of available scientific literature reveals that Indigosol Brown IBR, also known by its Colour Index name Solubilised Vat Brown 1 (CI 70801), is primarily documented as a vat dye for textile applications. Despite being cataloged as a "fluorescent dye" by some commercial suppliers, there is a notable absence of published research detailing its use as a fluorescent probe for biological or pharmaceutical research.

This technical guide addresses the inquiry into this compound's potential as a fluorescent probe, a topic of interest for researchers, scientists, and drug development professionals. However, an exhaustive search of scientific databases and technical literature yielded no specific data on its photophysical properties, such as quantum yield, excitation and emission spectra, or molar extinction coefficient, which are critical for its application in fluorescence-based assays and imaging. Furthermore, no established experimental protocols for its use in a research context were found.

This compound belongs to the anthraquinone (B42736) class of dyes. While some derivatives of anthraquinone have been synthesized and characterized for their fluorescent properties and potential in biological imaging, these studies do not extend to this compound specifically. The fluorescence observed in certain anthraquinone compounds is often linked to specific structural modifications that are not necessarily present in this particular vat dye.

Vat dyes, in their solubilized (leuco) form, are chemically reduced to facilitate application to fibers, and then re-oxidized to their insoluble, colored state. This process is central to their function in dyeing textiles and is distinct from the stable and predictable photophysical behavior required for a reliable fluorescent probe.

Based on the current body of scientific and technical information, this compound is not a validated or characterized fluorescent probe. The lack of available data on its fluorescent properties and the absence of any documented use in biological or pharmaceutical research settings preclude the development of a technical guide for its application in these fields. Researchers seeking fluorescent probes are advised to consider well-characterized and validated fluorophores with established protocols and documented performance in relevant applications.

Due to the absence of experimental data and established signaling pathways for this compound as a fluorescent probe, no quantitative data tables or visualizations can be provided.

Methodological & Application

Application Notes and Protocols for Indigosol Brown IBR Staining in Histology

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Indigosol Brown IBR (C.I. 70801) is a solubilized leuco sulfate (B86663) ester of a vat dye. Vat dyes are a class of water-insoluble dyes that are rendered soluble for application by reduction to a colorless or lightly colored "leuco" form. In the case of Indigosol dyes, this leuco form is stabilized as a sulfate ester, making them readily soluble in water. The final, insoluble, and intensely colored dye is developed within the tissue through an oxidation process that hydrolyzes the sulfate ester and oxidizes the leuco dye back to its insoluble parent form. This process results in a stable, permanent brown staining of certain tissue components.

The primary mechanism of staining with this compound in biological tissues is based on the physical deposition of the insoluble parent dye within the tissue matrix after oxidation. The affinity of the dye for specific cellular or extracellular components is likely governed by a combination of factors including porosity, hydrophobic interactions, and the potential for hydrogen bonding between the dye molecules and tissue macromolecules. Due to the alkaline conditions of the initial staining solution, the dye may show a preference for acidic tissue components.

Principle of the Method

The histological application of this compound is a two-step process. First, the tissue section is incubated with an aqueous solution of the water-soluble this compound leuco sulfate ester. During this step, the soluble dye penetrates the tissue. The second and crucial step is the "development" or oxidation of the leuco ester. This is typically achieved by treating the tissue with an acidic oxidizing agent. This treatment hydrolyzes the sulfate ester groups and oxidizes the leuco dye to its insoluble, colored form, which becomes trapped within the tissue structure.

Materials and Reagents

-

This compound (C.I. 70801)

-

Distilled or deionized water

-

Sodium Carbonate (optional, for alkalinization)

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2) or other suitable oxidizing agent (e.g., Ferric Chloride)

-

Ethanol (B145695) (70%, 95%, 100%)

-

Xylene or other clearing agent

-

Mounting medium

-

Staining jars

-

Microscope slides with prepared paraffin-embedded tissue sections

Experimental Protocols

Note: This protocol is a proposed starting point based on the principles of vat dye chemistry and may require optimization for specific tissues and applications.

Reagent Preparation

-

Stock this compound Solution (0.5% w/v): Dissolve 0.5 g of this compound powder in 100 mL of distilled water. Warm gently if necessary to aid dissolution. This stock solution should be prepared fresh.

-

Working Staining Solution: Just before use, dilute the stock solution 1:10 with distilled water to obtain a 0.05% working solution. For some applications, a slightly alkaline solution may enhance dye uptake. If desired, add a very small amount of Sodium Carbonate to the working solution to reach a pH of 8.0-9.0.

-

Developing Solution (Acidic Oxidant): Prepare a fresh solution of 1% (w/v) Sodium Nitrite in 5% (v/v) Hydrochloric Acid. To do this, dissolve 1 g of Sodium Nitrite in 100 mL of 5% HCl. Handle with care in a fume hood.

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes of 5 minutes each.

-

Immerse in 100% ethanol: 2 changes of 3 minutes each.

-

Immerse in 95% ethanol: 2 minutes.

-

Immerse in 70% ethanol: 2 minutes.

-

Rinse thoroughly in running tap water, followed by a final rinse in distilled water.

-

-

Staining:

-

Immerse the slides in the freshly prepared Working Staining Solution .

-

Incubate for 15-30 minutes at room temperature. (Incubation time may need to be optimized).

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess staining solution.

-

-

Development (Oxidation):

-

Immerse the slides in the Developing Solution for 5-10 minutes, or until the desired brown color intensity is achieved. This step should be performed in a well-ventilated area or fume hood.

-

Agitate the slides gently during development to ensure even color formation.

-

-

Washing:

-

Wash the slides thoroughly in running tap water for 5 minutes to remove the developing solution and stop the reaction.

-

Rinse in distilled water.

-

-

Counterstaining (Optional):

-

If desired, a light counterstain such as Nuclear Fast Red or Light Green can be used to visualize cell nuclei. Follow a standard protocol for the chosen counterstain.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through graded alcohols: 70% ethanol (1 minute), 95% ethanol (1 minute), 100% ethanol (2 changes of 2 minutes each).

-

Clear in xylene or a xylene substitute: 2 changes of 3 minutes each.

-

-

Mounting:

-

Apply a coverslip using a permanent mounting medium.

-

Data Presentation

The following table provides suggested starting parameters for the this compound staining protocol. Researchers should optimize these parameters for their specific tissue types and experimental needs.

| Parameter | Suggested Range | Notes |

| This compound Concentration | 0.05% - 0.2% (w/v) | Higher concentrations may lead to darker staining but could also increase background. |

| Staining Incubation Time | 15 - 60 minutes | Longer incubation may be required for dense tissues. |

| Staining Solution pH | 7.0 - 9.0 | A slightly alkaline pH may improve dye uptake in some tissues. |

| Oxidizing Agent | 1% Sodium Nitrite in 5% HCl | Other oxidants like 1% Ferric Chloride in 1% Acetic Acid can be tested. |

| Development Time | 5 - 15 minutes | Monitor visually to achieve the desired color intensity. |

| Temperature | Room Temperature | Increased temperature is generally not necessary for this staining method. |

Visualizations

Caption: Experimental workflow for this compound staining of paraffin-embedded tissue sections.

Caption: Proposed mechanism of this compound staining in histological sections.